Potency Modulation by Ortho-Methoxy Substitution
While no direct head-to-head comparison data exist for the target compound itself, class-level SAR evidence from the 2-arylbenzothiazole series provides a robust inference framework. The core BTA compound 2-(4-aminophenyl)benzothiazole (NSC 710305) demonstrated an IC50 of 22 nM in MCF-7 breast cancer cells via CYP1A1-dependent bioactivation [1]. Introduction of a methyl group at the 3-position of the aniline ring (ortho to the amine) yielded DF 203, which retained low nanomolar potency (GI50 = 103 nM in MCF-7) but exhibited a distinct CYP1A1-selectivity profile [2]. The methoxy group in the target compound is both more electron-donating and capable of hydrogen-bond acceptance compared to methyl, parameters that class-level SAR reviews identify as critical determinants of both antiproliferative potency and metabolic stability in 2-arylbenzothiazoles [3]. Specifically, the review by Singh et al. notes that methoxy substitution at the ortho position of the phenyl ring enhances anticancer activity relative to unsubstituted analogs, though systematic quantitative comparisons across substitution patterns remain limited [3].
| Evidence Dimension | Antiproliferative activity (class-level inference based on substituent effects) |
|---|---|
| Target Compound Data | No direct IC50 data available for 4-(1,3-benzothiazol-2-yl)-2-methoxyaniline |
| Comparator Or Baseline | 2-(4-aminophenyl)benzothiazole (IC50 = 22 nM in MCF-7); DF 203 (GI50 = 103 nM in MCF-7) |
| Quantified Difference | Cannot be calculated; class-level SAR predicts methoxy group enhances activity relative to unsubstituted analog |
| Conditions | MCF-7 breast cancer cell line; CYP1A1-dependent bioactivation mechanism inferred |
Why This Matters
Understanding the functional divergence caused by ortho-substitution is critical for researchers selecting a BTA derivative for in vitro anticancer screening, as the methoxy group electronically differentiates the compound from both the unsubstituted parent and methyl-substituted analogs.
- [1] Bradshaw, T.D.; Wrigley, S.; Shi, D.F.; Schultz, R.J.; Paull, K.D.; Stevens, M.F.G. Antitumour Benzothiazoles. Part 8. Synthesis and Antitumour Activity of Multiply Substituted Benzothiazoles. Br. J. Cancer 1998, 77, 745–752. View Source
- [2] Chua, M.S.; Shi, D.F.; Wrigley, S.; Bradshaw, T.D.; Hutchinson, I.; Shaw, P.N.; Barrett, D.A.; Stanley, L.A.; Stevens, M.F.G. Antitumor Benzothiazoles. 7. Synthesis of 2-(4-Acylaminophenyl)benzothiazoles and Investigations into the Role of Acetylation in the Antitumor Activities of the Parent Amines. J. Med. Chem. 1999, 42, 381–392. View Source
- [3] Singh, M.; Singh, S.K.; Gangwar, M.; Selvam, G.; Balasubramanian, R. Recent Advances and SAR Study of 2-Substituted Benzothiazole Scaffold Based Potent Chemotherapeutic Agents. Results Chem. 2021, 3, 100178. View Source
